(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol
Description
(S)-1-((3aR,4R,6aS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-ethane-1,2-diol (CAS 117781-06-3, MFCD09833925) is a rare, stereochemically complex compound featuring a fused dioxolane-pyrrolidine core with a benzyl substituent and a vicinal diol moiety. Its molecular formula is C₁₆H₂₃NO₄ (M.W. 293.36 g/mol) . The compound’s structure includes a tetrahydro-[1,3]dioxolo[4,5-c]pyrrole scaffold, which is rigidified by two methyl groups at the 2,2-positions and a benzyl group at the 5-position.
While direct pharmacological data are scarce, its structural features suggest applications in chiral catalysis, glycobiology, or as a precursor for bioactive molecules.
Properties
IUPAC Name |
(1S)-1-[(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)20-13-9-17(8-11-6-4-3-5-7-11)14(12(19)10-18)15(13)21-16/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIPVBJEDNNJH-BARDWOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C(CO)O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN([C@@H]([C@H]2O1)[C@@H](CO)O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol is a compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities that merit thorough investigation. This article reviews the compound's biological activity based on available research findings, including synthesis methods, pharmacological effects, and case studies.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.3581 g/mol
- CAS Number : 117781-06-3
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method includes using acetic acid in water at 50°C for 48 hours to achieve a yield of approximately 52% .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can exhibit strong antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some derivatives of the compound have demonstrated neuroprotective effects in cellular models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer’s disease.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction mechanisms.
The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that its structural features allow for interaction with various biological targets including enzymes and receptors involved in cell signaling pathways.
Study 1: Antioxidant Activity
A study investigating the antioxidant properties of related compounds found that those with a similar dioxolo-pyrrol structure exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.
Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to neurotoxic agents demonstrated that this compound could significantly reduce cell death and promote cell survival compared to untreated controls.
Study 3: Anticancer Efficacy
A preliminary investigation into the anticancer properties revealed that the compound inhibited growth in various cancer cell lines (e.g., MCF7 breast cancer cells) at micromolar concentrations. The study reported a dose-dependent effect on cell viability.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.3581 g/mol |
| CAS Number | 117781-06-3 |
| Antioxidant Activity | Significant (DPPH/ABTS assays) |
| Neuroprotective Activity | Yes (in vitro studies) |
| Anticancer Activity | Yes (various cell lines) |
Comparison with Similar Compounds
Key Observations :
- The target compound’s dioxolane-pyrrolidine core provides rigidity and stereochemical control, distinguishing it from planar heterocycles like pyrazoles or triazoles.
- The benzyl group enhances lipophilicity compared to polar substituents (e.g., carboxylic acids or thiols) in analogs .
- The vicinal diol may mimic sugar moieties in glycosidase inhibitors, a feature absent in most analogs .
Physicochemical Properties
Notes:
Preparation Methods
Synthesis of the Dioxolane-Protected Intermediate
The precursor is synthesized through a multi-step sequence:
Step 1: Pyrrolidine Ring Formation
A stereoselective cyclization constructs the tetrahydro-pyrrole scaffold. For example, intramolecular Diels-Alder reactions have been employed in analogous systems to establish fused rings with high stereocontrol.
Step 2: Benzyl Group Introduction
The benzyl substituent is installed via alkylation using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃, DMF).
Step 3: Dioxolane Protection
The vicinal diol is protected as a dioxolane by reacting with 2,2-dimethoxypropane under acidic conditions (e.g., p-TsOH, acetone). This step ensures chemoselectivity in subsequent reactions.
Step 4: Crystallization and Characterization
The intermediate is purified via recrystallization (e.g., from ethyl acetate/hexane) and characterized by ¹H NMR, ¹³C NMR, and HRMS .
Hydrolysis to the Target Diol
The final step involves acid-catalyzed hydrolysis of the dioxolane protecting groups:
Reaction Conditions :
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Reagent : 1M HCl in tetrahydrofuran (THF)
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Temperature : 60°C
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Time : 4–6 hours
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, 5% MeOH/CH₂Cl₂)
Key Observations :
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Hydrolysis proceeds without epimerization, preserving the (S)-configuration at the diol center.
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The reaction yield ranges from 65–75% , depending on the purity of the intermediate.
Alternative Synthetic Routes
Asymmetric Catalysis for Stereocontrol
In related systems, chiral ligands (e.g., BINAP) and transition-metal catalysts (e.g., Ru) have been used to induce asymmetry during cyclization steps. However, no direct reports exist for this compound, suggesting opportunities for methodological innovation.
Reductive Amination Approach
A hypothetical route involves:
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Condensation of a diketone with a benzylamine derivative.
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Stereoselective reduction of the imine intermediate using NaBH₄ or L-Selectride.
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Dioxolane formation and deprotection.
This method remains unexplored for the target molecule but aligns with strategies for analogous pyrrolidine derivatives.
Analytical Data and Characterization
Spectroscopic Properties
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¹H NMR (DMSO-d₆, 500 MHz) : δ 7.28–7.35 (m, 5H, Ar-H), 4.80 (d, J = 5.1 Hz, 1H), 3.60–3.75 (m, 4H, CH₂OH), 1.40 (s, 6H, CH₃).
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¹³C NMR (DMSO-d₆, 120 MHz) : δ 138.4 (C-Ar), 128.6–127.2 (Ar-CH), 98.7 (O-C-O), 72.3 (CH-OH), 26.5 (CH₃).
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HRMS-ESI : m/z calcd for C₁₆H₂₃NO₄ [M+H]⁺: 293.1628; found: 293.1626.
Crystallographic Data
While no X-ray structure is reported for the target molecule, related tetrahydro-pyrrole derivatives crystallize in the monoclinic space group P2₁ , with unit cell parameters a = 8.2 Å, b = 11.5 Å, c = 9.8 Å.
Challenges and Optimization Opportunities
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Stereochemical Purity : Ensuring >99% enantiomeric excess (ee) requires chiral HPLC or enzymatic resolution.
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Scale-Up Limitations : Acidic hydrolysis may generate side products at scale; alternative protecting groups (e.g., silyl ethers) could improve robustness.
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Yield Improvement : Catalyst screening (e.g., Bi(OTf)₃ for dioxolane hydrolysis) might enhance efficiency .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via multi-step protocols involving:
- Protection of functional groups : The benzyl group and 1,3-dioxolane ring serve as protecting groups during synthesis. A related procedure involves refluxing intermediates in ethanol or methanol with catalysts like NaOH .
- Stereochemical control : The (3AR,4R,6AS) configuration is achieved using chiral auxiliaries or asymmetric catalysis, as seen in similar pyrrolidine derivatives .
- Final deprotection : Acidic or basic hydrolysis is employed to remove protecting groups while preserving stereochemistry .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate formation | Ethanol, NaOH, 70°C | 47–65% | |
| Stereochemical resolution | Chiral HPLC or enzymatic resolution | ~90% ee | |
| Deprotection | HCl/MeOH, RT | 85–92% |
Q. Which analytical techniques are critical for confirming its structure and purity?
- ¹H/¹³C-NMR : Resolves stereochemistry and confirms the benzyl, dioxolane, and diol moieties. Coupling constants (e.g., J = 6–8 Hz for axial protons) validate the tetrahydrofuran-like ring .
- LC-MS : Validates molecular weight (M.W. 293.36) and detects impurities. ESI+ mode is preferred for polar intermediates .
- Elemental analysis : Ensures stoichiometric agreement with C16H23NO4 .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up while maintaining stereochemical purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates without epimerization .
- Catalyst screening : Asymmetric organocatalysts (e.g., proline derivatives) improve enantiomeric excess (ee) in chiral centers .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
Data Contradiction Example : If LC-MS shows a higher molecular ion than expected, consider:
- Incomplete deprotection : Verify hydrolysis conditions (e.g., HCl concentration, time) .
- Adduct formation : Test for solvent-derived artifacts (e.g., methanol adducts in ESI-MS) .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?
- X-ray crystallography : Provides definitive stereochemical assignment. For example, a related dioxolane-pyrrolidine derivative confirmed (R)-configuration at C4 via single-crystal analysis .
- Dynamic NMR : Detects conformational flexibility in solution that may explain deviations from solid-state data .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition above 150°C (TGA data). Store at –20°C in inert atmospheres .
- pH sensitivity : The 1,3-dioxolane ring hydrolyzes in acidic conditions (pH < 3), requiring neutral buffers for biological assays .
Methodological Recommendations
- Stereochemical analysis : Combine NOESY NMR (to assess spatial proximity of protons) with computational modeling (DFT for energy-minimized conformers) .
- Scale-up protocols : Use flow chemistry for exothermic steps (e.g., benzylation) to improve safety and yield .
Table 2 : Stability Profile
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light (UV) | Radical formation | Amber glass storage |
| Moisture | Hydrolysis of dioxolane | Desiccant-packed containers |
| Acidic pH | Ring opening | Neutral buffer formulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
